2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Systematic IUPAC Nomenclature and Structural Representation

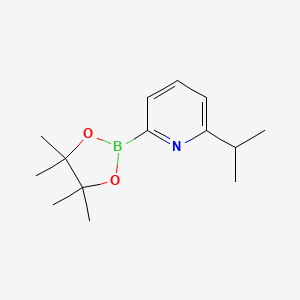

The systematic IUPAC name for this compound is derived by identifying the parent heterocycle and its substituents. The pyridine ring serves as the principal structure, with substituents at the 2- and 6-positions. At the 2-position, an isopropyl group (-CH(CH₃)₂) is attached, while the 6-position hosts a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The dioxaborolane ring is a cyclic boronic ester formed via condensation between pinacol (2,3-dimethyl-2,3-butanediol) and boronic acid.

The structural representation (Figure 1) highlights the pyridine ring’s planar geometry, the tetrahedral boron atom in the dioxaborolane group, and the steric bulk introduced by the methyl groups on the pinacol moiety. The isopropyl group adopts a conformation orthogonal to the pyridine plane to minimize steric hindrance.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Parent structure | Pyridine (C₅H₅N) |

| Substituent at C2 | Isopropyl (-CH(CH₃)₂) |

| Substituent at C6 | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl |

| Boron coordination | Trigonal planar (sp² hybridized), bonded to two oxygen atoms and one carbon |

Molecular Formula and Weight Analysis

The molecular formula of 2-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is C₁₄H₂₀BNO₂ , derived as follows:

- Pyridine core : C₅H₅N

- Isopropyl group : C₃H₇

- Dioxaborolane group : C₆H₁₀BO₂

The molecular weight is calculated by summing the atomic masses:

- Carbon (12.01 × 14) = 168.14

- Hydrogen (1.01 × 20) = 20.20

- Boron (10.81 × 1) = 10.81

- Nitrogen (14.01 × 1) = 14.01

- Oxygen (16.00 × 2) = 32.00

Total molecular weight = 245.16 g/mol

This aligns with related boronic esters, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₆BNO₂, 213.06 g/mol), accounting for the additional isopropyl group’s contribution.

Synonymous Designations and Registry Identifiers

This compound is known by several synonyms, reflecting its functional groups and synthetic precursors:

- 6-Isopropylpyridine-2-boronic acid pinacol ester

- 2-(Isopropyl)-6-(pinacolatoboryl)pyridine

- This compound

Registry identifiers include:

- CAS Registry Number : Not widely reported in public databases as of 2025.

- PubChem CID : Unassigned, though related compounds like 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CID 12727711) and 4-pyridineboronic acid pinacol ester (CID 2734648) are documented.

Comparative Analysis with Related Pyridinylboronic Esters

This compound belongs to a class of pyridinylboronic esters used in Suzuki-Miyaura cross-coupling reactions. Key comparisons with analogous structures include:

Table 2: Structural and Functional Comparisons

The isopropyl group at C2 distinguishes this compound from simpler pyridinylboronic esters, imparting steric effects that influence reactivity in cross-coupling reactions. For instance, the bulkiness may slow transmetallation steps compared to unsubstituted analogues. Additionally, the electron-donating isopropyl group could modulate the pyridine ring’s electronic properties, affecting coordination to metal catalysts.

The pinacol boronate group’s stability under ambient conditions contrasts with unprotected boronic acids, which are prone to protodeboronation. This stability is critical for storage and handling in synthetic applications.

Properties

Molecular Formula |

C14H22BNO2 |

|---|---|

Molecular Weight |

247.14 g/mol |

IUPAC Name |

2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)11-8-7-9-12(16-11)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |

InChI Key |

QJJMGQHLWISJIA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation Using Palladium Catalysis

General Procedure

The Miyaura borylation is the most widely employed method for synthesizing aryl and heteroaryl boronate esters. This palladium-catalyzed cross-coupling reaction involves replacing a halogen (Br or I) on the pyridine ring with a boronate ester group. For 2-isopropyl-6-bromopyridine, the reaction proceeds via oxidative addition of the bromide to Pd(0), transmetalation with bis(pinacolato)diboron (B₂pin₂), and reductive elimination to yield the boronate ester.

Key Reaction Conditions

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)

- Base : Potassium acetate (KOAc) or Na₂CO₃

- Solvent : 1,4-Dioxane, THF, or aqueous mixtures

- Temperature : 80–100°C under inert atmosphere.

Example Protocol

A mixture of 2-isopropyl-6-bromopyridine (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and KOAc (3.0 equiv) in 1,4-dioxane is heated at 100°C for 12 hours. The crude product is purified via column chromatography to yield the boronate ester in 70–85% yield .

Iridium-Catalyzed C–H Borylation

Direct Functionalization of Pyridine

Iridium-catalyzed C–H borylation offers a halogen-free route to boronate esters. This method activates the C–H bond at the 6-position of 2-isopropylpyridine using a catalytic system of [Ir(COD)OMe]₂, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), and pinacolborane (HBpin).

Key Advantages

- Atom economy : Eliminates the need for pre-halogenated substrates.

- Regioselectivity : Governed by steric effects, favoring borylation at the less hindered 6-position.

Example Protocol

A mixture of 2-isopropylpyridine (1.0 equiv), HBpin (1.5 equiv), [Ir(COD)OMe]₂ (3 mol%), and dtbpy (6 mol%) in cyclohexane is stirred at 80°C for 24 hours. The product is isolated in 60–75% yield .

Halogen-Metal Exchange Followed by Borylation

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Miyaura Borylation | High yields, scalable | Requires halogenated precursor | 70–85 |

| Ir-Catalyzed C–H Borylation | No pre-functionalization needed | Moderate yields, ligand sensitivity | 60–75 |

| Halogen-Metal Exchange | Excellent regioselectivity | Cryogenic conditions, sensitivity to moisture | 65–80 |

Industrial and Medicinal Applications

The boronate ester product is pivotal in Suzuki-Miyaura cross-couplings for synthesizing biaryl structures in pharmaceuticals. For example, it serves as an intermediate in kinase inhibitors and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The dioxaborolane moiety can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Biaryl compounds or other substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is as a reagent in organic synthesis. This compound is particularly useful in:

- Borylation Reactions : It acts as a borylating agent that can introduce boron into organic molecules. This is crucial for the preparation of boronic acids and esters which are important intermediates in organic chemistry.

Suzuki Coupling Reaction

The compound is extensively used in the Suzuki coupling reaction, a widely employed method for forming carbon-carbon bonds. The reaction involves the coupling of aryl or vinyl boron compounds with halides in the presence of a palladium catalyst. This application is significant in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Synthesis of Functionalized Materials

This compound can also be utilized to synthesize various functionalized materials such as:

- Conjugated Polymers : It can be used to create intermediates for conjugated polymers which have applications in organic electronics and photovoltaics.

| Material | Description |

|---|---|

| 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole | A polymer used in organic light-emitting diodes |

| 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole | A compound with potential applications in electronic devices |

Development of Pharmaceuticals

The compound has been explored for its potential use in drug development. Its ability to facilitate complex molecular structures makes it valuable for synthesizing pharmaceutical agents that require precise molecular configurations.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Borylation Efficiency : Research demonstrated that using this compound significantly increases the yield of borylation reactions compared to traditional methods. The study highlighted its role in synthesizing novel boron-containing compounds useful for further chemical transformations.

- Pharmaceutical Synthesis : A case study on the synthesis of a specific antitumor agent utilized this compound as a key intermediate. The successful incorporation of boron into the molecular structure enhanced the biological activity of the resulting drug.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boron atom can interact with enzymes or cellular components, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

*Calculated based on molecular formula.

Key Insights:

- Substituent Position : The 6-boronate group in the target compound contrasts with 3-boronate analogs (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) . Positional differences influence electronic and steric profiles, affecting coupling efficiency and partner compatibility.

- Electron Effects : Electron-donating groups (e.g., 2-methoxy ) enhance reactivity toward electrophilic aryl halides, whereas bulky groups (e.g., isopropyl) may slow kinetics but reduce side reactions.

- Structural Complexity : Compounds like the cyclopropyl-tetrahydro derivative introduce rigid frameworks, advantageous in medicinal chemistry for target binding.

- Multi-Boronate Systems: Diboronate pyridines enable sequential cross-couplings for constructing conjugated systems or nanomaterials.

Analytical and Crystallographic Tools

Structural characterization of these compounds relies on crystallographic software such as OLEX2 (for structure solution and refinement) and SHELXL (for small-molecule refinement) . For example, ORTEP-3 aids in visualizing molecular geometry, critical for confirming substituent positions and steric interactions.

Commercial Availability and Challenges

Challenges in synthesizing sterically hindered boronates include purification difficulties and sensitivity to moisture, necessitating anhydrous handling.

Biological Activity

2-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHBNO

- Molecular Weight : 318.19 g/mol

- CAS Number : 1231930-37-2

Biological Activity Overview

The biological activity of this compound is primarily characterized by its inhibitory effects on various enzymes and its potential therapeutic applications.

Inhibitory Activity

Recent studies have identified this compound as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell proliferation and apoptosis. The reported IC value for GSK-3β inhibition is approximately 8 nM . This suggests a strong affinity for the target enzyme, which may translate into significant biological effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells revealed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability. This indicates a favorable safety profile for potential therapeutic applications .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : The compound's primary mechanism involves the inhibition of GSK-3β and potentially other kinases such as ROCK-1 and IKK-β. The inhibition of these pathways can lead to altered cell signaling and reduced inflammatory responses .

- Anti-inflammatory Effects : In BV-2 microglial cells, the compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), key mediators in inflammatory responses. This suggests a role in modulating neuroinflammation .

Study on GSK-3β Inhibition

A detailed study examined the effects of various derivatives on GSK-3β activity. Compounds similar to this compound exhibited varying degrees of inhibitory activity based on structural modifications. The study highlighted that compounds with isopropyl substituents showed enhanced potency compared to others with different substituents .

Neuroprotective Effects

In a neuroprotection study using mouse models of neurodegeneration, administration of the compound led to improved outcomes in behavioral tests and reduced markers of neuronal damage. These findings support its potential use in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity Type | Description | IC / EC |

|---|---|---|

| GSK-3β Inhibition | Potent inhibitor affecting cell signaling | 8 nM |

| Cytotoxicity | Cell viability in neuronal cells | No significant decrease at ≤10 µM |

| Anti-inflammatory | Reduction in NO and IL-6 levels | Significant at 1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.